molecular formula C7H10O3S B3383078 methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate CAS No. 38555-41-8

methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Cat. No. B3383078
M. Wt: 174.22 g/mol
InChI Key: CEDARSWTTYNIHA-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 250-mL round bottomed flask was charged with methyl 4-(2-methoxy-2-oxo-ethyl)thiobutanoate (26 g, 126 mmol, 1 eq.), sodium methoxide (30 g, 25 w % in methanol, 139 mmol, 1.1 eq.) and toluene (100 ml). The resulting mixture was stirred at 80° C. overnight and then methanol was removed by distillation until the temperature of the reaction mixture rose to 106° C. After cooling to room temperature, the mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (3×20 ml) and the combined organic layers were dried over Na2SO4. Removal of solvent under reduced pressure gave the title compound as an oil (19.3 g, 88% yield). The product thus obtained was forwarded to the next step without any further purification.
Name
methyl 4-(2-methoxy-2-oxo-ethyl)thiobutanoate
Quantity
26 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][C:8](OC)=[S:9].C[O-:14].[Na+]>C1(C)C=CC=CC=1>[O:14]=[C:5]1[CH2:6][CH2:7][CH2:8][S:9][CH:4]1[C:3]([O:2][CH3:1])=[O:12] |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methoxy-2-oxo-ethyl)thiobutanoate
Quantity
26 g
Type
reactant
Smiles
COC(CCCCC(=S)OC)=O
Name
sodium methoxide
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed by distillation until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rose to 106° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C(SCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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